Abacavir 5'-β-D-Glucuronide Sodium Salt is a significant metabolite of Abacavir, an antiviral medication primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections. This compound is formed through the glucuronidation process, which is a critical phase II metabolic pathway that enhances the solubility and excretion of drugs. Abacavir itself is a nucleoside reverse transcriptase inhibitor that acts by interfering with viral DNA synthesis.
Abacavir is classified as a synthetic nucleoside analogue, specifically designed to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV. The 5'-β-D-Glucuronide form represents its conjugated metabolite, which is produced in the liver primarily through the action of uridine 5'-diphospho-glucuronosyltransferases. This classification highlights its role in drug metabolism and pharmacokinetics.
The synthesis of Abacavir 5'-β-D-Glucuronide Sodium Salt typically involves the following steps:
This process ensures that the resulting compound has enhanced solubility and bioavailability compared to its parent drug.
The molecular structure of Abacavir 5'-β-D-Glucuronide Sodium Salt can be represented as follows:
The structure features a glucuronic acid moiety linked to the Abacavir molecule, which facilitates its excretion through renal pathways. The sodium salt form enhances its stability and solubility in aqueous solutions.
Abacavir 5'-β-D-Glucuronide Sodium Salt participates in several chemical reactions:
These reactions are crucial for understanding its pharmacokinetic properties and potential interactions with other medications.
The mechanism of action for Abacavir 5'-β-D-Glucuronide Sodium Salt involves:
This mechanism underscores the importance of metabolic pathways in drug efficacy and safety profiles.
These properties are vital for formulation development and ensuring consistent therapeutic effects.
Abacavir 5'-β-D-Glucuronide Sodium Salt has several applications:
These applications highlight its relevance in both clinical settings and pharmaceutical research, contributing to improved patient outcomes in HIV treatment regimens.
Abacavir 5'-β-D-Glucuronide exists in two primary forms: the sodium salt (C₂₀H₂₅N₆NaO₇) and the free acid (C₂₀H₂₆N₆O₇). The sodium salt form has a molecular weight of 484.44 g/mol, while the free acid form weighs 462.46 g/mol [1] [6]. The addition of a sodium atom (replacing a hydrogen in the carboxylic acid group of glucuronic acid) accounts for the 22 Da difference and enhances the compound’s solubility in aqueous environments [1] [4]. This ionic characteristic facilitates purification and analytical handling in research settings, such as HPLC and mass spectrometry [1] [9].
Table 1: Molecular Properties of Abacavir 5'-β-D-Glucuronide Forms
Property | Sodium Salt Form | Free Acid Form |
---|---|---|
Molecular Formula | C₂₀H₂₅N₆NaO₇ | C₂₀H₂₆N₆O₇ |
Molecular Weight (g/mol) | 484.44 | 462.46 |
CAS Number | Not specified | 384329-76-4 |
Key Functional Groups | Carboxylate (COO⁻Na⁺) | Carboxylic acid (COOH) |
The glucuronide moiety exhibits defined stereochemistry, critical for its biological recognition and metabolic stability. The glucuronic acid unit is attached via a β-glycosidic bond (O-linkage) to the primary alcohol group of abacavir’s cyclopentene-methanol side chain [4] [6]. The D-configuration of glucuronic acid and the β-orientation (axial) of the C1-glycosidic bond are essential for interaction with hepatic transporters and resistance to enzymatic hydrolysis [9]. The absolute configuration of the glucuronide is specified as (2S,3S,4S,5R) across its sugar ring carbons, ensuring spatial compatibility with uridine diphosphate glucuronosyltransferase (UGT) enzymes during biosynthesis [4] [6].
Table 2: Stereochemical Features of the Glucuronide Unit
Stereocenter | Configuration | Role in Bioactivity |
---|---|---|
C1 (Anomeric Carbon) | β-Orientation | Ensures metabolic stability and transporter recognition |
C2–C5 | 2S,3S,4S,5R | Maintains glucuronic acid ring conformation |
Glycosidic Bond | β(1→1) linkage | Directly conjugated to abacavir’s -CH₂OH group |
Abacavir undergoes hepatic metabolism via two primary pathways:
Structurally, the glucuronide metabolite differs from abacavir by the addition of a glucuronic acid group (-C₆H₉O₇) attached to the terminal hydroxymethyl (-CH₂OH) of the parent drug [3] [6]. In contrast, the carboxylate metabolite replaces the -CH₂OH with a -COOH group [5]. Pharmacokinetically, glucuronidation predominates, accounting for ~36% of an abacavir dose excreted in urine as the glucuronide, compared to ~30% as the carboxylate [5] [7]. The glucuronide’s higher polarity facilitates renal clearance, while the carboxylate may undergo further conjugation [2].
Table 3: Comparative Analysis of Abacavir and Its Primary Metabolites
Compound | Abacavir | 5'-β-D-Glucuronide | 5'-Carboxylate |
---|---|---|---|
Chemical Structure | C₁₄H₁₈N₆O | C₂₀H₂₆N₆O₇ (free acid) | C₁₄H₁₄N₆O₂ |
Molecular Weight (g/mol) | 286.33 | 462.46 | 298.30 |
Metabolic Enzyme | N/A | UGT1A1 | Alcohol dehydrogenase |
Antiviral Activity | Active (prodrug) | Inactive | Inactive |
Renal Excretion (% of dose) | <2% | 36% | 30% |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: